molecular formula C15H14ClF2N3O3S B2910836 5-Chloro-2-((1-((3,5-difluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine CAS No. 2034476-12-3

5-Chloro-2-((1-((3,5-difluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine

Cat. No.: B2910836
CAS No.: 2034476-12-3
M. Wt: 389.8
InChI Key: DEQRRYFVSCYZIN-UHFFFAOYSA-N
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Description

5-Chloro-2-((1-((3,5-difluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a chlorine atom at position 5 and a piperidin-3-yloxy group at position 2. The piperidine ring is further modified by a 3,5-difluorophenylsulfonyl moiety. This structure confers unique electronic and steric properties, making it relevant for pharmaceutical and agrochemical research, particularly in kinase inhibition or receptor modulation .

Properties

IUPAC Name

5-chloro-2-[1-(3,5-difluorophenyl)sulfonylpiperidin-3-yl]oxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClF2N3O3S/c16-10-7-19-15(20-8-10)24-13-2-1-3-21(9-13)25(22,23)14-5-11(17)4-12(18)6-14/h4-8,13H,1-3,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEQRRYFVSCYZIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC(=CC(=C2)F)F)OC3=NC=C(C=N3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClF2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Chloro-2-((1-((3,5-difluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a chloro group and a piperidine moiety linked through a sulfonamide bond. Its molecular formula is C13H13ClF2N4O2S, with a molecular weight of 348.78 g/mol. The structural complexity contributes to its varied biological activities.

Antimicrobial Activity

Research has demonstrated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of sulfonamide and piperidine have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism may involve inhibition of bacterial enzymes or disruption of cell wall synthesis .

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The compound has been evaluated for its anticancer potential. Studies indicate that related pyrimidine derivatives exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, one study reported that compounds with similar structural motifs showed significant cytotoxicity against human breast cancer cells (MCF-7) with IC50 values in the low micromolar range .

Anti-Alzheimer's Activity

Pyrimidine derivatives have also been investigated for their neuroprotective effects. In vitro studies suggest that they may inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. The sulfonamide group in the structure enhances binding affinity to the enzyme, which could lead to improved cognitive function in affected individuals .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The sulfonamide moiety is known for its ability to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Receptor Binding : The piperidine ring may facilitate binding to neurotransmitter receptors, enhancing neuroprotective effects.
  • DNA Interaction : Pyrimidines have been shown to intercalate into DNA, potentially disrupting replication processes in cancer cells .

Case Studies

Several studies have focused on the synthesis and evaluation of related pyrimidine compounds:

  • Study on Antimicrobial Properties : A series of pyrimidine derivatives were synthesized and tested against multiple bacterial strains. Compounds exhibited MIC values ranging from 16 to 128 µg/mL, indicating moderate to strong antibacterial activity .
  • Cytotoxicity Evaluation : In vitro assays on human cancer cell lines revealed that certain derivatives had IC50 values as low as 5 µM, suggesting promising anticancer activity .
  • Neuroprotective Effects : Research demonstrated that specific analogs could reduce AChE activity by over 50%, indicating potential as anti-Alzheimer's agents .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects: Sulfonyl vs. Sulfanyl and Halogen Variations

A critical distinction lies in the sulfonyl group (SO₂) in the target compound versus the sulfanyl group (S–) in analogs like 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde (). This difference may influence target binding affinity and metabolic stability .

Additionally, the 3,5-difluorophenyl substituent in the target compound contrasts with the 5-chloro-2-methoxyphenyl group in 5-Chloro-2-((1-((5-chloro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine (CAS 2034522-85-3, ).

Table 1: Substituent Comparison
Compound Substituent on Piperidine Key Functional Groups Molecular Weight Molecular Formula
Target Compound 3,5-Difluorophenylsulfonyl Cl (pyrimidine), SO₂ (piperidine) ~402 (estimated) C₁₅H₁₄ClF₂N₃O₃S (estimated)
CAS 2034522-85-3 () 5-Chloro-2-methoxyphenylsulfonyl Cl (pyrimidine), OCH₃, SO₂ 418.3 C₁₆H₁₇Cl₂N₃O₄S
5-(3-Chlorophenylsulfanyl)-... () 3-Chlorophenylsulfanyl CF₃, S– Not provided C₁₂H₈ClF₃N₂OS (estimated)

Core Heterocycle: Pyrimidine vs. Pyridine and Pyrazole

The target compound’s pyrimidine core (two nitrogen atoms) differs from pyridine derivatives (e.g., 5-chloro-2-methoxy nicotinaldehyde, ) and pyrazole analogs ().

Physicochemical and Pharmacokinetic Inferences

  • Lipophilicity : Fluorine substituents in the target compound likely increase logP compared to methoxy- or chlorine-containing analogs, favoring blood-brain barrier penetration .
  • Metabolic Stability : The sulfonyl group may resist oxidative metabolism better than sulfanyl groups, while fluorine’s stability could reduce CYP450-mediated degradation .

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